1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea
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Overview
Description
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea is a synthetic organic compound that features a unique combination of furan, thiophene, and urea moieties
Scientific Research Applications
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
Target of Action
Furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes.
Mode of Action
These compounds interact with the active sites of their target enzymes, leading to inhibition of the enzymes’ activities
Biochemical Pathways
The inhibition of AChE and BChE can affect cholinergic signaling, which is vital in both central and peripheral nervous systems . Urease plays a key role in the urea cycle, and its inhibition can disrupt this process.
Result of Action
The inhibition of target enzymes can lead to changes in the associated biochemical pathways, potentially resulting in therapeutic effects. For instance, AChE inhibitors are used in the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan to introduce the carbonyl group.
Thiophene Functionalization: The furan-2-carbonyl intermediate is then reacted with thiophene under specific conditions to form the 5-(furan-2-carbonyl)thiophene derivative.
Urea Formation: The final step involves the reaction of the 5-(furan-2-carbonyl)thiophene derivative with isopropylamine and a suitable urea-forming reagent, such as phosgene or carbonyldiimidazole, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation Products: Sulfoxides or sulfones of the thiophene ring.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Various substituted urea derivatives depending on the nucleophile used.
Comparison with Similar Compounds
1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-isopropylurea can be compared to other compounds with similar structures:
Similar Compounds: 1-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)-3-(o-tolyl)urea, N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)cyclobutanecarboxamide.
Uniqueness: The presence of both furan and thiophene rings in conjunction with the urea moiety makes it unique, offering a distinct combination of electronic and steric properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-9(2)16-14(18)15-8-10-5-6-12(20-10)13(17)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJAVBZDIJUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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